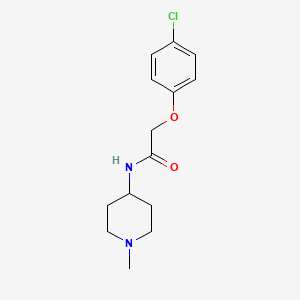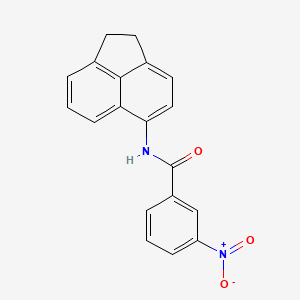![molecular formula C17H20FNO B5172481 4-{3-[(4-fluorobenzyl)amino]butyl}phenol](/img/structure/B5172481.png)
4-{3-[(4-fluorobenzyl)amino]butyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[(4-fluorobenzyl)amino]butyl}phenol, commonly known as FBABP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. FBABP is a phenolic compound that is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
FBABP is known to interact with various enzymes and receptors in the body, including the dopamine transporter and the sigma-1 receptor. It has been found to inhibit the uptake of dopamine and to modulate the activity of the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding.
Biochemical and Physiological Effects:
FBABP has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, to improve cognitive function in animal models of Alzheimer's disease, and to protect against oxidative stress in the brain. FBABP has also been found to modulate the activity of various enzymes and receptors in the body, which may have implications for the treatment of various diseases.
実験室実験の利点と制限
FBABP has several advantages for use in lab experiments. It is relatively easy to synthesize and has good solubility in various solvents. FBABP has also been found to be stable under various conditions, which makes it suitable for use in various assays. However, FBABP has some limitations for use in lab experiments. It has relatively low potency compared to other compounds, which may limit its usefulness in certain assays. FBABP also has limited selectivity for certain targets, which may make it difficult to use in studies that require high selectivity.
将来の方向性
FBABP has several potential future directions for research. One area of interest is the development of more potent and selective analogs of FBABP for use in various assays. Another area of interest is the investigation of the mechanism of action of FBABP in more detail, including its interactions with various enzymes and receptors in the body. Additionally, FBABP may have potential applications in the treatment of various diseases, and further research is needed to investigate its potential therapeutic uses.
合成法
FBABP can be synthesized in several ways, including the reaction of 4-tert-butylphenol with 4-fluorobenzylamine in the presence of a base such as sodium hydride. Another method involves the reaction of 4-tert-butylphenol with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The yield of FBABP using these methods is typically around 50-60%.
科学的研究の応用
FBABP has been used extensively in scientific research due to its unique properties. It has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. FBABP has also been used as a tool in biochemical and pharmacological studies to understand the mechanism of action of various enzymes and receptors.
特性
IUPAC Name |
4-[3-[(4-fluorophenyl)methylamino]butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c1-13(2-3-14-6-10-17(20)11-7-14)19-12-15-4-8-16(18)9-5-15/h4-11,13,19-20H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLGKMBQIMACLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5172415.png)
![ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5172417.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5172428.png)
![1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172432.png)
![N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5172446.png)
![11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5172453.png)

![4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5172472.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5172478.png)
![N-[4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5172485.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5172486.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-bromobenzamide](/img/structure/B5172491.png)

![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5172505.png)